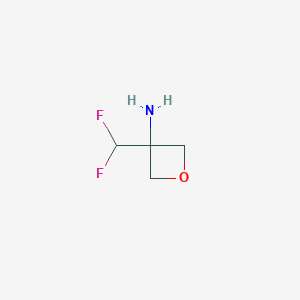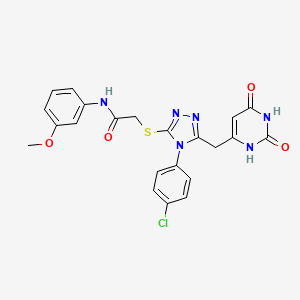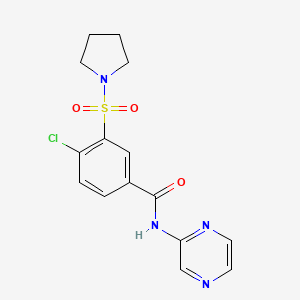
3-(Difluoromethyl)oxetan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)oxetan-3-amine: is a chemical compound with the molecular formula C4H7F2NO . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a difluoromethyl group attached to the nitrogen atom.
作用機序
Target of Action
It is known that this compound is a medical intermediate , suggesting that it may be used to synthesize other compounds that interact with specific biological targets.
Mode of Action
Oxetanes, which include 3-(difluoromethyl)oxetan-3-amine, are known for their high reaction activity due to strong alkalinity, namely strong nucleophilicity . They can easily open a ring to generate cationic activity . This suggests that this compound may interact with its targets through nucleophilic reactions.
Biochemical Pathways
It has been reported that this compound can be used to prepare inhibitors for β-lactamase, phosphatidylinositol-5-phosphate 4-kinase (pi5p4k), phosphoinositide 3-kinase δ (pi3kδ), and phosphoinositide 3-kinase γ (pi3kγ) . These enzymes play crucial roles in various biochemical pathways, including antibiotic resistance, cellular signaling, and immune response.
Result of Action
Given its use in the preparation of various enzyme inhibitors , it can be inferred that this compound may contribute to the inhibition of these enzymes, potentially affecting cellular processes such as signal transduction and immune response.
Action Environment
It is known that this compound is slightly soluble in water and air sensitive , suggesting that its stability and efficacy may be affected by factors such as humidity and exposure to air.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(Difluoromethyl)oxetan-3-amine typically involves the reaction of oxetane derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a difluoromethylating agent under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions: 3-(Difluoromethyl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxetane ring or the difluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxetane ring .
科学的研究の応用
Chemistry: 3-(Difluoromethyl)oxetan-3-amine is used as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a bioisostere . The difluoromethyl group can mimic the properties of other functional groups, making it useful in the design of enzyme inhibitors and other biologically active molecules.
Medicine: antiviral and anticancer agents. Its ability to modulate the activity of biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings . Its unique properties can improve the performance and durability of these materials.
類似化合物との比較
- 3-(Trifluoromethyl)oxetan-3-amine
- 3-(Chloromethyl)oxetan-3-amine
- 3-(Bromomethyl)oxetan-3-amine
Comparison: Compared to its analogs, 3-(Difluoromethyl)oxetan-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more stable and less reactive than its trifluoromethyl counterpart, while still retaining the ability to form strong hydrogen bonds. The difluoromethyl group also enhances the compound’s lipophilicity, which can improve its bioavailability and membrane permeability .
特性
IUPAC Name |
3-(difluoromethyl)oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-3(6)4(7)1-8-2-4/h3H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHSRUKDCLHZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779926-68-9 |
Source


|
| Record name | 3-(difluoromethyl)oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)
![2-methyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2943865.png)



![3-METHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2943870.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)
![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)
![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)
![6-(5-bromofuran-2-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2943881.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)
